2,4-Dibromo-6-methylbenzoic acid
Description
Significance of Halogenated Benzoic Acids in Organic Chemistry
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid framework dramatically influences its reactivity and physical properties. Halogenated benzoic acids are crucial precursors in a multitude of synthetic transformations. rsc.org The carbon-halogen bond serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the presence of halogens can alter the acidity of the carboxylic acid group and influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. These attributes make halogenated benzoic acids indispensable in the design and synthesis of complex organic molecules. For instance, they are key components in the preparation of various pharmaceuticals and are studied for their potential biological activities.
Overview of Dihalo-substituted Methylbenzoic Acid Derivatives
Within the class of halogenated benzoic acids, dihalo-substituted methylbenzoic acids are a significant subclass. The presence of two halogen atoms and a methyl group on the benzene (B151609) ring offers a rich platform for investigating the interplay of electronic and steric effects on molecular structure and reactivity. The relative positions of these substituents can be precisely controlled, leading to a wide range of isomers with distinct properties.
Researchers have synthesized and characterized numerous dihalo-substituted methylbenzoic acid derivatives to explore their chemical behavior and potential applications. These compounds serve as valuable intermediates in the synthesis of more complex molecules, including those with applications in materials science and medicinal chemistry.
Research Landscape for 2,4-Dibromo-6-methylbenzoic Acid
This compound, with the CAS number 58707-03-2, is a specific member of the dihalo-substituted methylbenzoic acid family. bldpharm.com Its structure features a benzoic acid core with bromine atoms at positions 2 and 4, and a methyl group at position 6. This particular arrangement of substituents imparts a unique set of properties to the molecule.
The synthesis of this compound has been reported, with one route involving the carboxylation of 1,2,5-tribromo-3-methyl-benzene. chemicalbook.com While detailed research publications focusing exclusively on this compound are not abundant, its availability from various chemical suppliers indicates its use as a building block in organic synthesis. bldpharm.com The study of its spectroscopic and crystallographic properties, in comparison with related structures, can provide valuable insights into the effects of its specific substitution pattern. For instance, studies on the crystal structure of the related compound 2,6-dibromo-4-methylbenzonitrile reveal how the steric bulk of the methyl group and the bromine atoms influences molecular packing. nih.gov
Properties
IUPAC Name |
2,4-dibromo-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRXYRHOEOTSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717834 | |
| Record name | 2,4-Dibromo-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58707-03-2 | |
| Record name | 2,4-Dibromo-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,4 Dibromo 6 Methylbenzoic Acid and Its Derivatives
Regioselective Bromination Strategies
The precise installation of bromine atoms onto the aromatic ring is paramount for the successful synthesis of 2,4-Dibromo-6-methylbenzoic acid. The directing effects of the existing methyl and carboxylic acid groups, along with the reaction conditions, play a crucial role in achieving the desired regioselectivity.
Direct Halogenation Approaches
Direct bromination of 6-methylbenzoic acid presents a straightforward route to this compound. However, controlling the regioselectivity can be challenging due to the activating and ortho-, para-directing nature of the methyl group and the deactivating, meta-directing nature of the carboxylic acid group.
One effective approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst. The reaction conditions can be tuned to favor the desired 2,4-dibrominated product. For instance, the bromination of activated aromatic compounds with NBS in the presence of an appropriate solvent can lead to high regioselectivity. While specific conditions for the dibromination of 6-methylbenzoic acid to the 2,4-isomer are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that careful control of temperature, solvent, and catalyst is essential to achieve the desired outcome. The interplay of the directing effects of the methyl and carboxyl groups will ultimately determine the position of bromination.
Transhalogenation Reactions in Synthesis Pathways
Transhalogenation, a reaction in which one halogen atom is replaced by another, can be a powerful tool in the synthesis of specific halogenated aromatic compounds. This strategy can be particularly useful when direct halogenation methods lack the desired regioselectivity or yield.
In the context of synthesizing this compound, a potential transhalogenation route could involve the synthesis of a diiodo- or dichloro-6-methylbenzoic acid precursor with the correct substitution pattern, followed by a halogen exchange reaction. For example, a hypothetical 2,4-diiodo-6-methylbenzoic acid could be subjected to a copper-catalyzed reaction with a bromide source to yield the target dibromo compound. While specific examples for this exact transformation are not prevalent, the Finkelstein reaction, which involves the exchange of halides, provides a conceptual basis for this approach. The success of such a strategy would depend on the relative bond strengths of the carbon-halogen bonds and the reaction thermodynamics.
Functional Group Interconversions and Modifications
Once the 2,4-dibromo-6-methyl scaffold is established, further modifications of the functional groups can lead to a diverse array of derivatives with potential applications in various fields of chemical research.
Carboxylation Techniques for Aromatic Precursors
An alternative approach to the synthesis of this compound involves the carboxylation of a pre-functionalized aromatic precursor, such as 1,3-dibromo-5-methylbenzene. This method allows for the introduction of the carboxylic acid group at a late stage in the synthetic sequence.
One of the most common methods for carboxylation is through the use of organometallic reagents. For instance, 1,3-dibromo-5-methylbenzene can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium compound can then react with carbon dioxide (dry ice) in an anhydrous ether solvent, followed by an acidic workup, to yield this compound.
Alternatively, an organolithium-mediated carboxylation can be employed. This involves the deprotonation of 1,3-dibromo-5-methylbenzene with a strong organolithium base, such as n-butyllithium, followed by quenching with carbon dioxide. The choice of base and reaction conditions is critical to ensure regioselective lithiation at the desired position.
| Carboxylation Method | Reagents | General Conditions |
| Grignard Reaction | 1. Mg, anhydrous ether; 2. CO2 (s); 3. H3O+ | Formation of Grignard reagent followed by reaction with dry ice and acidic workup. |
| Organolithium Reaction | 1. n-BuLi, THF; 2. CO2 (g or s); 3. H3O+ | Lithiation at low temperature followed by quenching with carbon dioxide and acidic workup. |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. The steric hindrance imposed by the ortho-bromo and ortho-methyl substituents can influence the reactivity of the carboxyl group.
Esterification: The formation of esters from the sterically hindered this compound can be challenging under standard Fischer esterification conditions. More potent methods are often required. For example, the Yamaguchi esterification, which involves the in-situ formation of a mixed anhydride, has proven effective for the synthesis of esters from sterically hindered carboxylic acids organic-chemistry.org. Other methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).
Amide Formation: Similarly, the synthesis of amides from this compound can be hindered by the bulky ortho substituents. Standard methods involving the activation of the carboxylic acid to an acyl chloride or the use of peptide coupling reagents may be employed. A protocol for amide coupling of sterically hindered substrates has been developed involving the in-situ formation of acyl fluorides, which then react with amines at elevated temperatures rsc.org. Another innovative approach for the synthesis of sterically hindered amides involves the direct coupling of Grignard reagents to isocyanates chimia.chnih.gov.
| Derivative | Synthetic Method | Key Reagents |
| Esters | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Alcohol |
| Esters | Carbodiimide Coupling | DCC or EDC, DMAP, Alcohol |
| Amides | Acyl Fluoride Method | Cyanuric fluoride, Pyridine, Amine |
| Amides | Grignard-Isocyanate Coupling | Isocyanate, Grignard reagent derived from an appropriate halide |
Methyl Group Functionalization Reactions
The methyl group at the 6-position of this compound offers another site for chemical modification. The benzylic position of the methyl group is susceptible to radical reactions, such as bromination and oxidation.
Benzylic Bromination: The methyl group can be selectively brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. This reaction, known as the Wohl-Ziegler reaction, would yield 2,4-dibromo-6-(bromomethyl)benzoic acid, a versatile intermediate for further nucleophilic substitution reactions.
Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. Reagents such as hot potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to convert the methyl group to a carboxyl group, leading to the formation of 2,4-dibromobenzene-1,3-dicarboxylic acid masterorganicchemistry.com. More selective oxidation to the aldehyde or alcohol level can be achieved with milder oxidizing agents. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used for the selective oxidation of benzylic alcohols to benzaldehydes researchgate.net.
| Reaction | Reagents | Product |
| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN), Light | 2,4-Dibromo-6-(bromomethyl)benzoic acid |
| Benzylic Oxidation | KMnO4 or H2CrO4, Heat | 2,4-Dibromobenzene-1,3-dicarboxylic acid |
Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of this compound and its analogues, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution represent powerful tools.
Palladium-Catalyzed Coupling Reactions of Related Halogenated Benzoates
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out as a robust method for the synthesis of biaryl compounds and other substituted aromatics. While specific studies on the direct palladium-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied to its precursors and derivatives.
The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, bases, and solvents is crucial for the efficiency and selectivity of these reactions. Dialkylbiaryl phosphine ligands, for instance, have demonstrated broad applicability in a variety of palladium-catalyzed cross-coupling reactions, enabling the use of a wide range of substrates including aryl bromides and chlorides. nih.gov
A hypothetical application of this methodology to synthesize a derivative of this compound could involve the coupling of a suitably protected 2,4-dibromo-6-methyl-iodobenzene with a boronic acid. The presence of multiple halogen substituents would require careful optimization of reaction conditions to achieve selective coupling at the iodine position.
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling for a 2,4-Dibromo-6-methyl-substituted Biaryl
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product |
| 1 | 2,4-Dibromo-1-iodo-3-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,4-Dibromo-3-methyl-1,1'-biphenyl |
| 2 | Methyl 2,4-dibromo-6-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Methyl 2,4-dibromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate |
This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.
Nucleophilic Aromatic Substitution Routes for Analogues
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of this compound analogues, SNAr reactions could be employed to introduce nucleophiles onto a dihalogenated aromatic ring.
The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com While the methyl and carboxyl groups in this compound are not strongly electron-withdrawing, the principles of SNAr could be applied to precursors or in the synthesis of derivatives where activating groups are present.
For instance, a di- or tri-halogenated toluene derivative could undergo nucleophilic substitution with a strong nucleophile, followed by subsequent functional group transformations to yield the desired benzoic acid. The reactivity of the halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to their trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. youtube.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions for the Synthesis of Analogues
| Substrate | Nucleophile | Activating Group | Product Analogue |
| 1,3-Dibromo-2-methyl-5-nitrobenzene | Sodium methoxide | Nitro group | 1-Bromo-3-methoxy-2-methyl-5-nitrobenzene |
| 2,4-Difluoro-6-methylbenzonitrile | Ammonia | Cyano group | 2-Amino-4-fluoro-6-methylbenzonitrile |
This table presents hypothetical examples to illustrate the application of SNAr principles.
Novel Synthetic Route Development and Optimization
The development of new synthetic routes and the optimization of existing ones are critical for ensuring the economic viability and environmental sustainability of chemical manufacturing. Process intensification and the application of green chemistry principles are key drivers in this endeavor.
Process Intensification and Scalability Studies
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, this could involve the transition from traditional batch reactors to continuous flow systems. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purities.
The successful scale-up of a synthetic route requires a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards. Process analytical technology (PAT) can be employed for real-time monitoring and control of critical process parameters, ensuring consistent product quality and process safety during scale-up.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com When designing a synthesis for this compound, several of these principles can be applied.
Key Green Chemistry Principles and their Application:
Prevention: Designing synthetic routes that minimize waste generation from the outset.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. For example, addition reactions are generally preferred over substitution reactions.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. This includes the choice of reagents, solvents, and catalysts.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where feasible.
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents to improve efficiency and reduce waste. nih.govmdpi.com
To quantify the "greenness" of a synthetic route, various metrics have been developed, including Atom Economy, E-Factor, and Process Mass Intensity (PMI). nih.govrsc.orgresearchgate.net
Table 3: Green Chemistry Metrics
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| E-Factor | Total mass of waste / Mass of product | 0 |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 |
The application of these principles and metrics can guide the development of a more sustainable synthesis of this compound. For instance, exploring catalytic bromination methods that avoid the use of stoichiometric amounts of bromine and hazardous solvents would be a significant step towards a greener process.
Elucidation of Molecular and Electronic Structure Through Advanced Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation
A detailed ¹H NMR spectrum would be expected to provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. For 2,4-Dibromo-6-methylbenzoic acid, one would anticipate signals corresponding to the aromatic protons and the methyl group protons. The precise chemical shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group, as well as the electron-donating nature of the methyl group.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbons of the benzene (B151609) ring, the methyl group, and the carboxylic acid. The chemical shifts of the carbon atoms would similarly be affected by the substituent groups, providing critical information for the complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | Data not available | Data not available |
| Methyl (CH₃) | Data not available | Data not available |
| Carboxylic Acid (COOH) | Data not available | Data not available |
| Quaternary Carbons | Not applicable | Data not available |
(Note: This table is a template for expected data; no experimental or reliably predicted values are currently available in the public domain.)
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be indispensable. These would include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the substitution pattern on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of different protons, which can aid in confirming the conformation of the molecule.
Infrared and Raman Vibrational Spectroscopy
Vibrational spectroscopy provides insights into the functional groups present in a molecule and can offer information about molecular conformation.
Analysis of Characteristic Vibrational Modes and Band Assignments
The infrared (IR) and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include:
O-H stretching of the carboxylic acid group, typically a broad band in the IR spectrum.
C=O stretching of the carboxylic acid group, a strong absorption in the IR.
C-H stretching of the aromatic ring and the methyl group.
C-C stretching within the aromatic ring.
C-Br stretching , which would appear at lower wavenumbers.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Methyl Group | C-H stretch | 2975 - 2850 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Carbon-Bromine | C-Br stretch | 700 - 500 |
(Note: This table represents typical ranges for these functional groups; specific experimental values for the title compound are not available.)
Conformational Insights from Vibrational Spectra
The precise positions and shapes of the vibrational bands can be influenced by the molecule's conformation, particularly the orientation of the carboxylic acid group relative to the benzene ring. Hydrogen bonding, especially the formation of carboxylic acid dimers in the solid state, would significantly affect the O-H and C=O stretching frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π-π* transitions within the benzene ring. The positions and intensities of these bands would be influenced by the substituents (bromine, methyl, and carboxylic acid groups), which act as auxochromes and can shift the absorption maxima (λ_max) and alter the molar absorptivity (ε). A detailed analysis of the UV-Vis spectrum would provide valuable information about the electronic structure of the molecule.
Electronic Transition Characterization
The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, would reveal information about the transitions of electrons between molecular orbitals. The benzene ring, substituted with two bromine atoms, a methyl group, and a carboxylic acid group, would exhibit characteristic absorption bands.
It is anticipated that the spectrum would show π → π* transitions, which are characteristic of the aromatic system. The presence of auxochromic groups (the methyl group) and chromophoric groups (the bromine atoms and the carboxylic acid) would influence the position and intensity of these absorption maxima (λmax). For instance, studies on related benzoic acid derivatives often show characteristic absorption bands in the UV region. While specific data for the target compound is unavailable, theoretical calculations on analogous molecules like 2,4'-dibromoacetophenone (B128361) have been used to predict their electronic absorption spectra.
Solvent Effects on Electronic Absorption Properties
The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. When a compound is dissolved in different solvents, shifts in the absorption maxima can be observed. These shifts are categorized as either a bathochromic shift (red shift, to longer wavelength) or a hypsochromic shift (blue shift, to shorter wavelength).
For this compound, changing the solvent would likely affect the energy levels of the ground and excited states differently, leading to shifts in the λmax values. This effect is dependent on the nature of the electronic transitions and the interaction between the solute and solvent molecules. For example, in a study on azo dyes derived from benzoic acids, the UV-Vis maxima of certain series were observed to undergo a bathochromic shift with an increase in the solvent's acidity. A systematic study using a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.
| Solvent | Expected Effect on λmax |
| Non-polar (e.g., Hexane) | Baseline absorption spectrum |
| Polar Aprotic (e.g., Acetonitrile) | Potential shift due to dipole-dipole interactions |
| Polar Protic (e.g., Ethanol) | Potential shift due to hydrogen bonding with the carboxylic acid group |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This method provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion.
For this compound (C₈H₆Br₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental formula. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₈H₆Br₂O₂ | 291.8727 |
This table presents the theoretical monoisotopic mass. Experimental values from HRMS would be expected to be very close to this value.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of organic compounds.
Optimization of Molecular Geometries and Electronic Structure
A DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine the most stable conformation (the global minimum on the potential energy surface) of 2,4-Dibromo-6-methylbenzoic acid. This optimization provides key data on the molecule's geometry.
Bond Lengths: The calculated distances between bonded atoms (e.g., C-C, C-H, C-Br, C=O, O-H).
Bond Angles: The angles formed between three connected atoms (e.g., C-C-C, H-C-H, C-C-Br).
Dihedral Angles: The torsional angles that define the three-dimensional arrangement of the atoms, particularly the orientation of the carboxylic acid group relative to the benzene (B151609) ring.
These calculated parameters are typically presented in a data table for clarity.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.govscirp.org
A table comparing the calculated vibrational frequencies (in cm⁻¹) with experimentally observed values would be generated, along with the Potential Energy Distribution (PED) to describe the nature of each vibrational mode (e.g., C-H stretch, C=O stretch, ring deformation).
Frontier Molecular Orbital (FMO) Analysis
FMO theory is crucial for understanding chemical reactivity. cancer.govdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. nih.gov
HOMO Energy: The energy of the highest occupied molecular orbital.
LUMO Energy: The energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
The spatial distribution of the HOMO and LUMO across the molecule would be visualized to identify the regions most involved in electron donation and acceptance.
Reactivity Site Prediction using Electrostatic Potential Surfaces (MESP) and Fukui Functions
MESP and Fukui functions are used to predict the reactive sites for electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MESP): A MESP map plots the electrostatic potential onto the electron density surface of the molecule. nih.gov Different colors represent different potential values:
Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site by analyzing the change in electron density upon the addition or removal of an electron. This helps to pinpoint the most likely atoms to be involved in different types of reactions.
Quantum Chemical Methods for Thermochemical Properties
Quantum chemical calculations can accurately predict various thermochemical properties of a molecule.
Gas-Phase Enthalpies of Formation and Energetic Studies
High-level computational methods can be used to calculate the standard gas-phase enthalpy of formation (ΔfH°). This value is fundamental for understanding the energetic stability of the compound and is crucial for thermochemical calculations of reactions involving this compound. Other thermodynamic properties such as entropy and heat capacity can also be computed. vjst.vn
Intermolecular Interaction Energy Analysis
A comprehensive analysis of the intermolecular interaction energies of this compound would involve calculating the strength of the non-covalent interactions that govern how molecules of the compound interact with each other. These interactions are crucial in determining the crystal structure and macroscopic properties of the material. The analysis would typically involve dimer calculations, where the interaction energy between two or more molecules is computed using quantum mechanical methods.
Although specific energy values for this compound are not found in the reviewed literature, a hypothetical analysis would likely focus on the interplay of several key interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The primary interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid moieties of two molecules.
Halogen Bonding: The two bromine atoms on the aromatic ring are potential halogen bond donors, capable of interacting with electron-rich atoms.
A detailed study would quantify the contribution of each of these interactions to the total interaction energy.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and accessible shapes of a molecule.
Conformational Space Exploration and Energy Landscapes
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the benzene ring. An exploration of the conformational space would involve systematically rotating this dihedral angle and calculating the corresponding energy to generate a potential energy surface.
This analysis would reveal the lowest energy (most stable) conformation of the molecule and the energy barriers to rotation. The presence of the bulky bromine atoms and the methyl group ortho to the carboxylic acid would likely create significant steric hindrance, leading to a high rotational barrier and a well-defined low-energy conformation. The planarity of the carboxylic acid group relative to the benzene ring would be a key parameter determined from this analysis.
Simulation of Molecular Behavior in Various Environments
Molecular dynamics simulations could be employed to study the behavior of this compound in different environments, such as in a vacuum, in a solvent, or in the solid state. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.
In a solvent, MD simulations could reveal how the molecule interacts with solvent molecules and how its conformation might change compared to the gas phase. In the solid state, simulations could be used to study crystal packing and lattice dynamics.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. nih.gov This method is based on the electron density and its derivatives and provides a graphical representation of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals interactions. nih.gov
For this compound, an NCI analysis would generate 3D plots showing surfaces that correspond to different types of interactions. These surfaces are typically color-coded to indicate the strength of the interaction. This would allow for a qualitative and quantitative assessment of the non-covalent interactions that define the molecule's structure and its interactions with its environment. For instance, it would clearly visualize the hydrogen bonding between carboxylic acid groups and any potential halogen bonding involving the bromine atoms. The NCI approach is particularly useful for understanding the subtle interplay of various weak interactions that are difficult to characterize by other means. nih.gov
Crystallographic and Supramolecular Structural Analysis
Supramolecular Assembly and Packing Motifs
Catemeric and Dimeric Arrangements in Related Structures
Should crystallographic studies of 2,4-Dibromo-6-methylbenzoic acid be published in the future, a detailed analysis as per the outlined structure may become possible.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
A Hirshfeld surface analysis, a method used to visualize and quantify intermolecular interactions within a crystal, has not been reported for this compound. This analysis involves mapping the electron distribution of a molecule within its crystalline environment to identify and characterize close contacts with neighboring molecules. The corresponding two-dimensional fingerprint plots, which summarize the distribution of these intermolecular contacts, are therefore also unavailable. Without experimental crystallographic data, these computational analyses cannot be performed.
Polymorphism and Co-crystallization Studies
There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. Co-crystallization involves crystallizing a compound with another distinct molecule to form a new crystalline solid with unique properties. The investigation of these phenomena requires extensive experimental screening and structural analysis, which has not been documented for this specific compound.
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of how 2,4-Dibromo-6-methylbenzoic acid reacts is crucial for predicting its behavior and for designing synthetic routes to new compounds. The electronic and steric effects of the substituents play a significant role in directing the course of these reactions.
In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. Substituents are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. masterorganicchemistry.com
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.
Deactivating groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups are meta-directors. Halogens are an exception; they are deactivating yet ortho-, para-directing. masterorganicchemistry.com
In the case of this compound:
The methyl group (-CH₃) is an activating group and an ortho-, para-director.
The bromine atoms (-Br) are deactivating groups but are also ortho-, para-directors. masterorganicchemistry.com
The carboxylic acid group (-COOH) is a deactivating group and a meta-director.
When multiple substituents are present, the most strongly activating group generally directs the position of the new substituent. masterorganicchemistry.com However, the interplay between the directing effects of all three groups and steric hindrance must be considered. The positions on the ring are C1 (with COOH), C2 (with Br), C3, C4 (with Br), C5, and C6 (with CH₃). The available positions for substitution are C3 and C5. The directing effects of the existing substituents on these positions are as follows:
| Substituent | Directing Effect | Preferred Position(s) |
| -COOH at C1 | meta-director | C3, C5 |
| -Br at C2 | ortho-, para-director | C4 (blocked), C6 (blocked) |
| -Br at C4 | ortho-, para-director | C2 (blocked), C6 (blocked) |
| -CH₃ at C6 | ortho-, para-director | C2 (blocked), C4 (blocked) |
The carboxylic acid group directs incoming electrophiles to the C3 and C5 positions. The methyl group's ortho and para positions are already substituted. Similarly, the bromine atoms' ortho and para positions are also occupied. Therefore, further electrophilic substitution is directed to the C3 and C5 positions, guided by the carboxylic acid group.
For nucleophilic aromatic substitution, the presence of electron-withdrawing groups is necessary to activate the ring towards attack by a nucleophile. The two bromine atoms, being electron-withdrawing, facilitate such reactions, allowing for their potential replacement by other functional groups.
The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving the derivatization of this compound are influenced by several factors. For instance, in esterification reactions, the steric hindrance around the carboxylic acid group, caused by the ortho-methyl group and ortho-bromine atom, can significantly slow down the reaction rate. This is a common feature in ortho-substituted benzoic acids.
The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products. The formation of a more stable product, for example, through the creation of a strong bond or a resonance-stabilized molecule, will favor the forward reaction.
Formation of Novel Derivatives
The functional groups on this compound provide handles for synthesizing a variety of new compounds.
The carboxylic acid group is a key site for derivatization.
Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. The general reaction is: C₈H₅Br₂O₂ + R-OH ⇌ C₈H₄Br₂O₂(R) + H₂O Due to the steric hindrance mentioned earlier, these reactions may require more forceful conditions, such as using highly reactive acyl chlorides or employing specific catalysts to proceed at a reasonable rate.
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically involves first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.
C₈H₅Br₂O₂ + SOCl₂ → C₈H₄Br₂OCl + SO₂ + HCl
C₈H₄Br₂OCl + R-NH₂ → C₈H₄Br₂ONH(R) + HCl
These derivatives are often intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science.
The bromine atoms on the aromatic ring can be replaced or modified through various cross-coupling reactions, opening up a vast array of possibilities for creating new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings are powerful tools for this purpose.
For example, a Suzuki coupling reaction could be used to replace one or both bromine atoms with an aryl or vinyl group: C₈H₅Br₂O₂ + R-B(OH)₂ + Base/Catalyst → C₈H₅Br(R)O₂ or C₈H₅(R)₂O₂
These transformations are fundamental in building more complex molecular architectures from the relatively simple starting material of this compound.
Redox Chemistry and Stability Profiles
The stability of this compound is generally high under normal conditions. The aromatic ring is inherently stable, and the substituents are not typically reactive towards common atmospheric components.
The molecule can participate in redox reactions, although these are not as common as the substitution and derivatization reactions. The carboxylic acid group is in a high oxidation state and is resistant to further oxidation. The methyl group could potentially be oxidized to a carboxylic acid under harsh conditions, but this would require a strong oxidizing agent and would likely lead to a mixture of products. The bromine atoms can be involved in reductive dehalogenation reactions, where they are replaced by hydrogen atoms, typically using a metal catalyst and a source of hydrogen.
Advanced Applications in Chemical Sciences
Utilization as a Versatile Building Block in Organic Synthesis
The reactivity of the bromine and carboxylic acid functional groups in 2,4-Dibromo-6-methylbenzoic acid makes it a valuable starting material for the construction of more complex molecular architectures. Its utility as a precursor for specialty chemicals and its potential in the synthesis of polycyclic aromatic systems are of significant interest to the scientific community.
Precursors for Specialty Chemicals and Advanced Intermediates
While direct applications of this compound are not extensively documented in publicly available literature, the behavior of its isomers and related bromo-methylbenzoic acids provides strong evidence for its potential as a precursor to specialty chemicals and advanced intermediates. For instance, the related compound 4-Bromo-2-methylbenzoic acid is a known intermediate in the synthesis of a variety of complex organic molecules. researchgate.net It has been utilized in the preparation of phenoxybenzoylphenyl acetic acids through Friedel-Crafts acylation and cross-coupling reactions. chemicalbook.com This suggests that this compound could similarly serve as a foundational molecule for creating intricate chemical structures.
Furthermore, bromo-methylbenzoic acid derivatives are instrumental in constructing heterocyclic systems. Isoindolinone derivatives, for example, have been prepared starting from 4-bromo-2-methylbenzoic acid. chemicalbook.com The process typically involves esterification of the carboxylic acid, followed by further functionalization. Given its structural similarities, this compound is a plausible candidate for analogous synthetic pathways, leading to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of two bromine atoms offers the potential for sequential or dual coupling reactions, further expanding its synthetic utility.
A complex derivative, 3-[[[[(2,4-Dibromo-6-methylphenoxy)acetyl]amino]thioxomethyl]amino]-2-methyl-benzoic acid, is documented in the PubChem database, which incorporates the 2,4-dibromo-6-methylphenoxy moiety, indicating the use of a closely related precursor in the synthesis of intricate molecules. nih.gov
Table 1: Examples of Related Bromo-methylbenzoic Acids as Synthetic Intermediates
| Intermediate | Synthetic Application | Reference |
| 4-Bromo-2-methylbenzoic acid | Synthesis of phenoxybenzoylphenyl acetic acids | chemicalbook.com |
| 4-Bromo-2-methylbenzoic acid | Preparation of isoindolinone derivatives | chemicalbook.com |
| Methyl 3,5-dibromo-4-methylbenzoate | Intermediate for natural product synthesis |
This table is generated based on available data for related compounds to illustrate potential applications.
Synthesis of Complex Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with significant interest due to their electronic and photophysical properties. The synthesis of complex and highly substituted PAHs often relies on the use of functionalized aromatic building blocks. While there is no direct report of this compound being used for this purpose, its structure suggests it could be a valuable precursor.
The bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. These reactions could be employed to fuse additional aromatic rings onto the initial benzoic acid core, leading to the formation of complex polycyclic systems. The methyl group can also influence the regioselectivity of these reactions and the properties of the final products.
Integration in Materials Science and Engineering
The incorporation of halogen atoms into organic molecules can significantly impact the properties of materials derived from them. The presence of two bromine atoms in this compound makes it an attractive candidate for the development of advanced polymers and functional organic materials with enhanced thermal stability and specific electronic characteristics.
Incorporation into Polymeric Materials
The principles of polymer chemistry suggest that this compound can be incorporated into polymeric structures. For instance, its carboxylic acid group can be converted into an ester or amide, which can then be polymerized. A notable example involving a related compound is the use of 4-bromo-2-methylbenzoic acid in the synthesis of mesogen-jacketed liquid crystalline polymers. chemicalbook.com This indicates the potential for this compound to be used in creating polymers with ordered structures and interesting optical properties.
The bromine atoms can also serve as sites for post-polymerization modification, allowing for further tuning of the polymer's properties. This versatility makes it a promising monomer for the design of new polymeric materials for a range of applications.
Contributions to Organic Electronics and Functional Materials
Halogenated organic compounds are of growing interest in the field of organic electronics. The introduction of bromine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, which are critical parameters for organic semiconductors. While specific studies on this compound in this context are lacking, the general principles of molecular design for organic electronics suggest its potential.
The ability to functionalize the molecule at the carboxylic acid and bromine positions allows for the synthesis of a wide array of derivatives with tailored electronic properties. These derivatives could potentially be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Influence on Thermal Stability and Mechanical Strength of Derived Materials
The inclusion of bromine atoms in a polymer backbone can enhance its thermal stability and flame-retardant properties. The strong carbon-bromine bonds can increase the energy required for thermal decomposition. Materials derived from this compound would be expected to exhibit improved performance at elevated temperatures.
The rigid aromatic structure of the benzoic acid core would also contribute to the mechanical strength of any resulting polymer. The potential for strong intermolecular interactions, such as dipole-dipole interactions and halogen bonding, could further enhance the mechanical robustness of materials incorporating this compound. While specific data on materials derived from this compound is not available, studies on other materials demonstrate a correlation between chemical composition and mechanical properties. mdpi.comresearchgate.net
Table 2: Potential Influence of this compound on Material Properties
| Property | Anticipated Influence | Rationale |
| Thermal Stability | Enhanced | Presence of C-Br bonds |
| Flame Retardancy | Improved | Bromine atoms act as radical traps |
| Mechanical Strength | Increased | Rigid aromatic core and potential for strong intermolecular interactions |
| Electronic Properties | Modified | Influence of bromine atoms on HOMO/LUMO energy levels |
This table outlines the expected impact based on the chemical structure and general principles of materials science.
Role in Analytical Method Development
The development of robust and reliable analytical methods is a cornerstone of chemical sciences, underpinning quality control, metabolic studies, and environmental monitoring. Within this context, specific chemical compounds can play crucial roles as standards for instrument calibration and as reagents for chemical modification to enhance analyte detection. While direct and extensive research on the application of this compound in these specific roles is not widely documented in publicly available literature, its chemical structure—a halogenated aromatic carboxylic acid—provides a basis for discussing its potential utility in analytical method development.
Standards for Chromatographic Techniques
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for separating and quantifying components of complex mixtures. The accuracy of these quantifications often relies on the use of reference standards. chromadex.comlabmal.com These standards can be categorized as external standards, used to create calibration curves, or internal standards, which are added to samples to correct for variations in sample preparation and instrument response. masontechnology.iescioninstruments.com
For a compound to be an effective chromatographic standard, it must meet several criteria:
High Purity: The standard must be of a known, high purity to ensure the accuracy of the calibration. merckmillipore.com
Stability: It should be chemically stable under the conditions of analysis and storage. masontechnology.ie
Similarity to the Analyte: For internal standards, the compound should be chemically similar to the analyte(s) of interest to ensure similar behavior during extraction and analysis, but it must be chromatographically separable from them. scioninstruments.comwikipedia.org
Detector Response: The standard should provide a strong and reproducible signal with the detector being used. davidsonanalytical.co.uk
While there is no specific evidence of this compound being used as a commercial chromatographic standard, its properties suggest a potential role, particularly as an internal standard in the analysis of other halogenated or aromatic carboxylic acids. The presence of two bromine atoms would provide a distinct signal in mass spectrometry (MS) due to their characteristic isotopic pattern, and also makes it highly responsive to an electron capture detector (ECD), a sensitive detector for halogenated compounds. davidsonanalytical.co.uk
Table 1: Potential Suitability of this compound as a Chromatographic Standard
| Property | Relevance as a Chromatographic Standard | Potential of this compound |
| Chemical Structure | Similarity to analytes of interest (e.g., other halogenated aromatic acids). | Potentially suitable for the analysis of similar compounds. |
| Halogenation | Provides a strong signal for specific detectors like ECD and a unique isotopic signature for MS. | The two bromine atoms would likely yield high sensitivity with these detectors. |
| Carboxylic Acid Group | Allows for similar extraction and derivatization behavior as carboxylic acid analytes. | Could mimic the behavior of other acidic analytes during sample preparation. |
| Purity and Stability | Essential for accurate quantification. | Would need to be synthesized to a high and stable purity. |
Derivatization Reagents for Enhanced Detection
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties or detectability. libretexts.org Carboxylic acids, due to their polarity and potential for low volatility, are often derivatized before analysis, especially for GC. lmaleidykla.ltcolostate.edu Derivatization can increase a compound's volatility, thermal stability, and chromatographic peak shape. research-solution.com Furthermore, by introducing a chromophore or fluorophore, derivatization can significantly enhance detection in HPLC with UV-Vis or fluorescence detectors. nih.govnih.gov
Common derivatization strategies for carboxylic acids include:
Esterification: Converting the carboxylic acid to a more volatile and less polar ester. libretexts.org
Silylation: Replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt
Acylation: Reaction with a reagent to form an acyl derivative. research-solution.com
While this compound itself is a carboxylic acid and would typically be the analyte being derivatized rather than the reagent, related compounds are used as derivatization agents. For instance, bromophenacyl esters are used as derivatizing agents for UV detection in HPLC. tcichemicals.com In the context of enhancing detection, a derivatizing agent containing bromine, like a brominated phenacyl bromide, would be used to tag other carboxylic acids.
Theoretically, if this compound were to be modified to create a reactive species, for example, by converting its carboxylic acid group into a more reactive form like an acid chloride or a bromoacetyl group, it could then potentially be used as a derivatization reagent. Such a reagent would introduce the dibromo-methylphenyl moiety onto other analytes (e.g., alcohols or amines), making them highly detectable by ECD or MS. However, there is no current literature to suggest that this compound is used for this purpose.
Table 2: General Derivatization Reactions for Carboxylic Acids
| Derivatization Method | Reagent Type | Purpose | Resulting Derivative |
| Esterification | Alcohols (e.g., Methanol, Butanol) with an acid catalyst. libretexts.org | Increase volatility for GC analysis. | Methyl or Butyl esters. |
| Silylation | Silylating agents (e.g., BSTFA). lmaleidykla.lt | Increase volatility and thermal stability for GC. | Trimethylsilyl (TMS) esters. |
| Halogenated Esterification | Halogenated reagents (e.g., PFB-Br). libretexts.org | Enhance sensitivity for ECD detection in GC. | Pentafluorobenzyl (PFB) esters. |
| UV/Fluorescence Tagging | Reagents with chromophores/fluorophores (e.g., 9-Chloromethylanthracene). tcichemicals.com | Enhance detection for HPLC-UV/Fluorescence. | Fluorescent esters. |
Future Research Directions
Exploration of Novel Reactivity and Catalysis
The bromine substituents on the aromatic ring of 2,4-dibromo-6-methylbenzoic acid are prime handles for a variety of cross-coupling reactions, opening avenues for the synthesis of complex molecular architectures. Future research should systematically explore its participation in palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. libretexts.orgnih.govrsc.orgyoutube.comnih.gov These reactions would enable the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby generating a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
Furthermore, the potential for selective mono- or di-functionalization at the bromine positions should be investigated. The differential reactivity of the bromine atoms due to the electronic and steric influence of the adjacent methyl and carboxylic acid groups could be exploited to achieve regioselective transformations. This would provide a powerful tool for the controlled synthesis of highly substituted and complex molecules.
The carboxylic acid group itself offers opportunities for derivatization into esters, amides, and other functionalities. The exploration of these derivatives as ligands for catalysis or as building blocks for larger supramolecular assemblies is a promising area of research. Moreover, the compound itself or its derivatives could be investigated as organocatalysts, leveraging the unique electronic properties conferred by the substituent pattern.
The synthesis of novel heterocyclic compounds using this compound as a starting material is another compelling research direction. The bromine and carboxylic acid functionalities can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are prevalent in pharmacologically active compounds. researchgate.net
Advanced Characterization Techniques and Methodologies
A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. Future research should employ a suite of advanced characterization techniques to build a comprehensive profile of this molecule.
Table 1: Proposed Advanced Characterization Techniques for this compound
| Technique | Information Gained | Potential Research Focus |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net | Elucidation of the crystal packing and hydrogen bonding motifs. Comparison with theoretically predicted structures. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, and elucidation of through-bond and through-space correlations. docbrown.infonih.govreddit.comhmdb.ca | Detailed structural confirmation and investigation of conformational preferences in solution. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elucidation of fragmentation patterns. nist.govdocbrown.infolibretexts.orgnist.govjove.com | Confirmation of elemental composition and development of a fragmentation library for identification of derivatives. |
| Terahertz (THz) Spectroscopy | Probing of low-frequency vibrational modes associated with intermolecular interactions and collective motions. researchgate.net | Investigation of hydrogen bonding dynamics and polymorphism. |
| Solid-State NMR (ssNMR) | Characterization of the structure and dynamics in the solid state, especially for amorphous or poorly crystalline samples. | Probing polymorphism and the local environment of atoms in different solid forms. |
The application of these techniques will not only provide fundamental data on the molecule itself but also on its derivatives and the materials incorporating this motif.
Rational Design of Functional Materials Incorporating this compound Motifs
The unique substitution pattern of this compound makes it an attractive building block for the rational design of functional materials with tailored properties.
One promising avenue is the development of novel liquid crystals. Benzoic acid derivatives are known to exhibit liquid crystalline properties, often through the formation of hydrogen-bonded dimers. hartleygroup.orgtandfonline.comresearchgate.netacs.orgnih.gov The specific geometry and electronic nature of this compound could lead to the formation of unique mesophases. Future research could involve the synthesis of a series of ester or amide derivatives with varying chain lengths and exploring their thermal and optical properties.
Another area of significant potential is the design of bioactive compounds. The halogenated and methylated benzoic acid core is a common feature in many pharmacologically active molecules. Systematic derivatization of this compound, guided by computational docking studies, could lead to the discovery of new drug candidates with potential applications in various therapeutic areas.
Furthermore, the di-bromo functionality allows for the incorporation of this unit into polymeric structures or metal-organic frameworks (MOFs). The bromine atoms can serve as reactive sites for polymerization reactions or as coordination points for metal ions, leading to the formation of novel materials with interesting electronic, optical, or porous properties.
Theoretical Prediction and Validation of Compound Properties and Behavior
Computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules, guiding experimental efforts and accelerating the discovery process. For this compound, theoretical studies can provide invaluable insights.
Table 2: Proposed Theoretical Studies for this compound
| Theoretical Method | Predicted Properties and Behavior | Research Goal |
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR and Raman spectra), electronic properties (HOMO-LUMO gap, electrostatic potential), and NMR chemical shifts. iku.edu.trvjst.vnvjst.vnresearchgate.net | To predict spectroscopic signatures, understand electronic structure, and guide synthetic and characterization efforts. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra (UV-Vis and fluorescence). vjst.vnvjst.vn | To predict the optical properties of the molecule and its derivatives. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, and self-assembly behavior in different environments. gu.secolab.wsrsc.orgresearchgate.netacs.org | To understand its behavior in solution and to predict its potential for forming organized structures like liquid crystals or self-assembled monolayers. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions, such as hydrogen and halogen bonds. vjst.vnvjst.vn | To quantify the strength and nature of intermolecular forces governing its crystal packing and interactions in materials. |
By combining these theoretical predictions with experimental validation, a deep and comprehensive understanding of this compound can be achieved. This synergy will be instrumental in unlocking the full potential of this compound in the development of new chemical entities and functional materials. The computational investigation of halogen atom-benzene complexes can also provide insights into the non-covalent interactions involving the bromine atoms. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-6-methylbenzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via bromination of 6-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) in a controlled acidic environment. Purification typically involves recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >98% purity, as validated by HPLC . Characterization should include -NMR (δ 2.4 ppm for methyl, δ 7.8–8.2 ppm for aromatic protons) and FT-IR (stretching at ~1700 cm for carboxylic acid) .
Q. How can researchers ensure reproducibility in the purification of this compound?
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Combine -NMR, -NMR (e.g., carbonyl carbon at ~168 ppm), and high-resolution mass spectrometry (HRMS; expected [M-H] at m/z 291.88). Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can structural disorder in this compound crystals be resolved during X-ray diffraction analysis?
Q. How should researchers address contradictions between computational and experimental data (e.g., DFT vs. NMR chemical shifts)?
Q. What strategies mitigate thermal degradation during stability studies of this compound?
Q. How can mechanistic pathways for debromination reactions of this compound be elucidated?
- Methodological Answer : Use -isotopic labeling to track regioselectivity in reductive debromination (e.g., Zn/HCl). Analyze intermediates via LC-MS/MS and compare with DFT-predicted transition states .
Safety and Application-Oriented Questions
Q. What safety protocols are essential for handling this compound in aqueous environments?
- Methodological Answer : Use fume hoods for all procedures. In case of spills, neutralize with 5% sodium bicarbonate before disposal. PPE guidelines from SDS recommend nitrile gloves, goggles, and lab coats .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : React with thioureas to form benzothiazole derivatives (e.g., 6-arylbenzothiazole-2-amines) via Ullmann coupling. Optimize catalytic conditions (CuI/1,10-phenanthroline, 110°C) and characterize products via -NMR and X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
